2-benzyl-4-ethyl-1'-(2-fluorobenzyl)-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione
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Overview
Description
5-Benzyl-1-ethyl-1’-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-Benzyl-1-ethyl-1’-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves multiple stepsCommon reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Cyclization: Intramolecular cyclization reactions can form additional ring structures.
Scientific Research Applications
5-Benzyl-1-ethyl-1’-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Benzyl-1-ethyl-1’-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Indole-3-acetic acid: A plant hormone with various biological functions.
Indole-2-carboxylate derivatives: Studied for their potential therapeutic applications.
5-Benzyl-1-ethyl-1’-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione stands out due to its unique spiro structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C29H26FN3O3 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
5-benzyl-1-ethyl-1//'-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-2//',4,6-trione |
InChI |
InChI=1S/C29H26FN3O3/c1-2-22-24-25(27(35)33(26(24)34)16-18-10-4-3-5-11-18)29(31-22)20-13-7-9-15-23(20)32(28(29)36)17-19-12-6-8-14-21(19)30/h3-15,22,24-25,31H,2,16-17H2,1H3 |
InChI Key |
HFHGFUWYQQRYPV-UHFFFAOYSA-N |
SMILES |
CCC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F |
Canonical SMILES |
CCC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F |
Origin of Product |
United States |
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